N-benzyl-4-(2-methoxy-4-methylphenoxy)-1-butanamine oxalate
Overview
Description
N-benzyl-4-(2-methoxy-4-methylphenoxy)-1-butanamine oxalate is a useful research compound. Its molecular formula is C21H27NO6 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.18383758 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS/MS)
The determination and quantification of phenethylamine derivatives, similar in structural complexity to the query compound, utilized HPLC-MS/MS, showcasing the application of this methodology in toxicology and pharmacology research. This technique's application in the detection of novel psychoactive substances illustrates the relevance of advanced chromatographic and mass spectrometric techniques in the analysis of complex organic compounds (Poklis et al., 2014).
Synthesis and Application in Chromatography
Research on liquid crystals derived from similar compounds underscores their utility as stationary phases in gas-liquid chromatography. This demonstrates the synthetic versatility of such compounds and their potential applications in analytical chemistry, particularly in the separation of complex mixtures (Naikwadi et al., 1980).
Catalytic Oxidation for Antifungal Applications
The catalytic and selective oxidation of methoxytoluene derivatives to produce antifungal benzoquinones illustrates a direct application of similar compounds in synthesizing biologically active molecules. This research highlights the potential for developing new antifungal agents from methoxyphenol derivatives (Bernini et al., 2006).
Renewable Thermosetting Resins
The synthesis of a renewable bisphenol from eugenol, followed by its conversion to a thermosetting resin, demonstrates the application of methoxyphenol derivatives in creating sustainable materials with significant thermal stability and potential for environmental applications (Harvey et al., 2014).
Properties
IUPAC Name |
N-benzyl-4-(2-methoxy-4-methylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.C2H2O4/c1-16-10-11-18(19(14-16)21-2)22-13-7-6-12-20-15-17-8-4-3-5-9-17;3-1(4)2(5)6/h3-5,8-11,14,20H,6-7,12-13,15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRYGEAVYVBCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCC2=CC=CC=C2)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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